molecular formula C18H20O4 B1202707 Angoletin CAS No. 76444-55-8

Angoletin

Cat. No. B1202707
CAS RN: 76444-55-8
M. Wt: 300.3 g/mol
InChI Key: HBRYKWADRULLHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Angoletin, also known as on-iii compound, belongs to the class of organic compounds known as 2'-hydroxy-dihydrochalcones. These are organic compounds containing dihydrochalcone skeleton that carries a hydroxyl group at the 2'-position. Thus, angoletin is considered to be a flavonoid lipid molecule. Angoletin is considered to be a practically insoluble (in water) and relatively neutral molecule.
1-(2,4-Dihydroxy-6-methoxy-3,5-dimethylphenyl)-3-phenyl-1-propanone is a member of chalcones.

Scientific Research Applications

Anti-Angiogenic Potential in Cancer Treatment

Angoletin, particularly in the form of scopoletin, has shown promise in cancer research due to its anti-angiogenic properties. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Scopoletin inhibits angiogenesis, making it a potential candidate for cancer therapeutics. It suppresses microvessel sprouting and inhibits vascularization in tumor models, thereby reducing tumor growth (Tabana et al., 2016). Additionally, scopoletin derivatives have been synthesized and evaluated for their anti-proliferative effects against various human cancer cell lines, showing significant activities in vitro and in vivo (Cai et al., 2013).

Angiogenesis-Related Disease Treatment

The anti-angiogenic properties of scopoletin also make it a potential treatment for diseases where angiogenesis plays a critical role, such as rheumatoid arthritis and diabetic retinopathy. Studies have demonstrated scopoletin’s effectiveness in reducing angiogenesis in synovial tissues, thereby ameliorating symptoms of rat adjuvant-induced arthritis (Pan et al., 2009).

Therapeutic Angiogenesis

Conversely, angiopoietin-1 (Ang1), a molecule related to angiogenesis, has been identified as having a protective role in vascular diseases. It enhances endothelial cell survival and can be beneficial in conditions requiring therapeutic angiogenesis, like in ischemic heart diseases and wound healing. COMP-Ang1, a designed variant of Ang1, has shown improved efficacy in promoting angiogenesis and vascular stabilization (Cho et al., 2004).

Target for Antiangiogenic Therapy

The angiopoietin-TIE pathway, to which Ang1 belongs, is a crucial target in the development of antiangiogenic therapies for cancer, ocular diseases, and potentially for vascular diseases like atherosclerosis and diabetes. Drugs targeting this pathway aim to complement existing therapies and offer new options for treatment (Saharinen et al., 2017).

properties

CAS RN

76444-55-8

Product Name

Angoletin

Molecular Formula

C18H20O4

Molecular Weight

300.3 g/mol

IUPAC Name

1-(2,4-dihydroxy-6-methoxy-3,5-dimethylphenyl)-3-phenylpropan-1-one

InChI

InChI=1S/C18H20O4/c1-11-16(20)12(2)18(22-3)15(17(11)21)14(19)10-9-13-7-5-4-6-8-13/h4-8,20-21H,9-10H2,1-3H3

InChI Key

HBRYKWADRULLHU-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C(=C1O)C(=O)CCC2=CC=CC=C2)OC)C)O

Canonical SMILES

CC1=C(C(=C(C(=C1O)C(=O)CCC2=CC=CC=C2)OC)C)O

Other CAS RN

76444-55-8

Pictograms

Environmental Hazard

synonyms

2',4'-dihydroxy-6'-methoxy-3',5'-dimethyldihydrochalcone
angoletin
ON-III compound

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Angoletin
Reactant of Route 2
Angoletin
Reactant of Route 3
Angoletin
Reactant of Route 4
Angoletin
Reactant of Route 5
Angoletin
Reactant of Route 6
Reactant of Route 6
Angoletin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.